molecular formula C6H6O5S B1261185 2,6-Dihydroxybenzenesulfonic acid

2,6-Dihydroxybenzenesulfonic acid

Cat. No. B1261185
M. Wt: 190.18 g/mol
InChI Key: ZZJVDYQPZOHNIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dihydroxybenzenesulfonic acid is a dihydroxybenzenesulfonic acid that is resorcinol in which the hydrogen ortho- to both of the hydroxy groups is replaced by a sulfonic acid group. It has a role as a metabolite. It derives from a resorcinol.

Scientific Research Applications

Chromogenic Detection in Clinical Chemistry

2,6-Dihydroxybenzenesulfonic acid has been utilized in chromogenic systems for measuring hydrogen peroxide, particularly in the enzymatic assay of uric acid in biological fluids. This system offers a reliable, simple, and rapid method suitable for both manual and automated procedures, as demonstrated in clinical chemistry research (Fossati & Prencipe, 2010).

Analytical Chemistry Applications

In analytical chemistry, derivatives of this compound have been employed. For instance, 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid, a related compound, has been used for derivatizing catecholamines, histamines, and related amines for analysis by gas chromatography with electron-capture detection (Doshi & Edwards, 1979).

Electrochemistry and Energy Storage

3,6-Dihydroxy-2,4-dimethylbenzenesulfonic acid (DHDMBS), structurally similar to this compound, has been studied as a positive side electrolyte material for aqueous organic redox flow batteries. This material overcomes issues like Michael reaction with water, faced by similar unsubstituted benzoquinones (Hoober-Burkhardt et al., 2017).

Crystal Structure and Proton Conductivity

The crystal and molecular structure of compounds related to this compound, like 2-hydroxy-4-methylbenzenesulfonic acid dihydrate, has been studied. These studies include an analysis of vibrational spectra, proton conductivity, and thermal stability, providing insights into their physical and chemical properties (Pisareva et al., 2010).

Environmental Applications

Research has also explored the degradation and mineralization of sulfonated aromatic compounds, including this compound, in aquatic environments using Co60 irradiation. This study evaluated the efficiency of this process in treating wastewater containing such compounds (Alkhuraiji, 2019).

Metal-Organic Frameworks (MOFs)

Sulfonic acid analogs of this compound have been used as linkers in the formation of metal-organic frameworks with copper(II) centers. These frameworks exhibit increased thermal stability compared to carboxylate MOFs, making them of interest in material science (Mietrach et al., 2009).

Catalysis in Organic Synthesis

Sulfonated Schiff base copper(II) complexes, derived from 2-aminobenzenesulfonic acid, have been synthesized and used as efficient and selective catalysts in alcohol oxidation. These catalysts have applications in organic synthesis (Hazra et al., 2015).

properties

Molecular Formula

C6H6O5S

Molecular Weight

190.18 g/mol

IUPAC Name

2,6-dihydroxybenzenesulfonic acid

InChI

InChI=1S/C6H6O5S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3,7-8H,(H,9,10,11)

InChI Key

ZZJVDYQPZOHNIK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)O)S(=O)(=O)O)O

Canonical SMILES

C1=CC(=C(C(=C1)O)S(=O)(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dihydroxybenzenesulfonic acid
Reactant of Route 2
Reactant of Route 2
2,6-Dihydroxybenzenesulfonic acid
Reactant of Route 3
2,6-Dihydroxybenzenesulfonic acid
Reactant of Route 4
2,6-Dihydroxybenzenesulfonic acid
Reactant of Route 5
2,6-Dihydroxybenzenesulfonic acid
Reactant of Route 6
2,6-Dihydroxybenzenesulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.